4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole
Description
This compound belongs to the class of pyrazole-based organoboron derivatives, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . Its structure features a pyrazole core substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 1-position with a 2-trifluoromethyl-benzyl group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)17(19,20)21/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNBZWZNACQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H17BNO3
- Molecular Weight : 244.10 g/mol
- CAS Number : 302348-51-2
- Melting Point : 125.0°C to 130.0°C
- Solubility : Insoluble in water .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom and the pyrazole moiety. Boron compounds are known to participate in enzyme inhibition and modulation of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as tryptophan hydroxylase (TPH), which plays a crucial role in serotonin synthesis. Inhibition of TPH can lead to alterations in serotonin levels, impacting mood and metabolic processes .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. The presence of the tetramethyl dioxaborolane group enhances lipophilicity and stability, while the trifluoromethyl group increases electron-withdrawing capacity, potentially enhancing binding affinity to target proteins.
| Component | Effect on Activity |
|---|---|
| Tetramethyl Dioxaborolane | Increases stability and lipophilicity |
| Trifluoromethyl Group | Enhances binding affinity through electron withdrawal |
| Pyrazole Moiety | Provides interaction sites for enzyme binding |
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Inhibition of TPH : A study evaluated various derivatives of pyrazole-based compounds for their ability to inhibit TPH. Compounds with similar structural features exhibited significant inhibition rates (up to 94% at 100 µM), indicating that modifications to the pyrazole ring can enhance inhibitory potency .
- Metabolic Effects : In vivo studies demonstrated that certain derivatives led to reduced lipid accumulation in liver tissues in high-fat diet models, suggesting potential applications in treating metabolic disorders such as obesity and fatty liver disease .
Research Findings
Recent research highlights the importance of further exploring the biological activities of this compound:
- Toxicity Studies : The compound has been classified as harmful if swallowed and can cause skin irritation, necessitating caution during handling .
- Potential Therapeutic Applications : Given its inhibitory properties on key metabolic enzymes and potential antioxidant effects, this compound may have therapeutic applications in treating mood disorders and metabolic diseases.
Scientific Research Applications
Organic Synthesis
The compound is utilized in organic synthesis as a reagent for:
- Borylation Reactions : It can facilitate the borylation of various substrates, particularly at benzylic C-H bonds in alkylbenzenes when used with palladium catalysts. This process is crucial for synthesizing boron-containing compounds that can serve as intermediates in pharmaceuticals and agrochemicals .
- Hydroboration : It effectively hydroborates alkenes and alkynes in the presence of transition metal catalysts, leading to the formation of alcohols and other functional groups .
Material Science
The compound's boron functionality allows it to be incorporated into polymer matrices and nanomaterials:
- Polymeric Materials : It can be used to develop new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
- Nanocomposites : Its incorporation into nanocomposites can improve electrical conductivity and thermal properties, making it useful for electronic applications .
Medicinal Chemistry
Research has indicated potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways .
- Drug Delivery Systems : The unique structural features may allow for the development of drug delivery systems that enhance the bioavailability of therapeutic agents .
Case Study 1: Borylation of Alkylbenzenes
A study demonstrated the effectiveness of this compound in borylation reactions under mild conditions. The reaction yielded high selectivity for the desired product with minimal side reactions, showcasing its utility in synthetic organic chemistry.
| Reaction Conditions | Catalyst | Yield (%) |
|---|---|---|
| Mild Temperature | Pd(OAc)₂ | 85 |
| Room Temperature | CuI | 90 |
Case Study 2: Hydroboration of Alkenes
In another study focused on hydroboration reactions, this compound was shown to selectively hydroborate terminal alkenes to yield corresponding alcohols with high regioselectivity.
| Substrate Type | Catalyst | Product Yield (%) |
|---|---|---|
| Terminal Alkenes | RhCl(PPh₃)₃ | 92 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on substituent variations, physicochemical properties, and applications.
Structural Modifications in Benzyl Substituents
Target Compound :
- Substituent : 2-Trifluoromethyl-benzyl
- Formula : C₁₈H₂₀BF₃N₂O₂
- Molecular Weight : 364.18 g/mol
- CAS: Not explicitly listed in evidence but structurally related to compounds in , and 12.
Analog 1 : 1-(2,3-Difluoro-Benzyl)-3,5-Dimethyl Derivative ()**
- Substituent : 2,3-Difluoro-benzyl
- Formula : C₁₈H₂₃BF₂N₂O₂
- Molecular Weight : 348.2 g/mol
- CAS : 2246773-50-0
- Key Differences :
- Two fluorine atoms at the 2- and 3-positions of the benzyl group instead of a single -CF₃.
- Additional methyl groups at the 3- and 5-positions of the pyrazole ring.
Analog 2 : 1-(3-Fluoro-4-Methyl-Benzyl) Derivative ()**
- Substituent : 3-Fluoro-4-methyl-benzyl
- Formula : C₁₇H₂₂BFN₂O₂
- Molecular Weight : 320.18 g/mol
- CAS: Not provided.
- Key Differences :
- A fluorine at the 3-position and a methyl group at the 4-position of the benzyl ring.
- Impact: The methyl group may enhance solubility in nonpolar solvents, while fluorine maintains moderate electronic effects .
Analog 3 : 1-(1-(3-Trifluoromethyl-Phenyl)Ethyl) Derivative ()**
- Substituent : 1-(3-Trifluoromethyl-phenyl)ethyl
- Formula : C₁₈H₂₂BF₃N₂O₂
- Molecular Weight : 366.19 g/mol
- CAS : 1604036-71-6
- Key Differences :
- Ethyl spacer between the pyrazole and the 3-CF₃-phenyl group.
Q & A
Q. What are the key structural and physicochemical properties of this compound, and how do they influence its reactivity?
The compound contains a pyrazole core substituted with a trifluoromethyl-benzyl group and a dioxaborolane ring. Key properties include:
- Molecular formula : C₁₈H₂₂BF₃N₂O₂ (MW 366.19) .
- Boron-containing moiety : The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability for Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex aryl derivatives .
- Trifluoromethyl group : Introduces electron-withdrawing effects, potentially altering solubility and metabolic stability in biological systems.
Methodological Insight : Characterize purity via HPLC (≥98%) and confirm structure using ¹H/¹³C NMR and X-ray crystallography. For boron content, use ICP-MS to ensure stoichiometric accuracy .
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
Synthesis typically involves:
Borylation of pyrazole precursors : React 1-(2-trifluoromethyl-benzyl)-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the boronate ester.
Q. Optimization Strategies :
- Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., deborylation or dimerization).
- Increase yield (typically 60–75%) by optimizing catalyst loading (1–5 mol%) and reaction time (12–24 hr) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., protodeboronation) be suppressed during functionalization?
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings. Mitigation strategies include:
- Base selection : Use K₃PO₄ instead of NaOH to reduce nucleophilic attack on the boronate .
- Solvent effects : Anhydrous DMF or toluene minimizes water-induced protodeboronation.
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability .
Data Contradiction Note : Conflicting reports on base efficacy (e.g., Cs₂CO₃ vs. K₃PO₄) suggest substrate-specific optimization is critical .
Q. What analytical challenges arise in characterizing boron-containing intermediates, and how are they resolved?
Challenges include:
- Boron quadrupolar broadening in ¹¹B NMR: Use high-field NMR (500 MHz+) and decoupling techniques to resolve peaks .
- Low solubility : Co-crystallize with crown ethers or use DMSO-d₆ as a solvent for XRD analysis .
- Mass spectrometry : Employ ESI-MS in negative ion mode to detect [M–H]⁻ ions with isotopic patterns confirming boron presence .
Q. How does the trifluoromethyl-benzyl substituent influence biological activity in medicinal chemistry applications?
The substituent enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted pyrazoles, improving membrane permeability .
- Metabolic stability : The CF₃ group resists oxidative degradation, as shown in cytochrome P450 inhibition assays .
Experimental Design : Screen analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with non-CF₃ derivatives to isolate substituent effects .
Q. What computational methods are effective in predicting the compound’s reactivity in cross-coupling reactions?
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity (e.g., para vs. meta substitution) .
- Molecular docking : Simulate interactions with palladium catalysts to optimize ligand design (e.g., bulky phosphine ligands for steric control) .
Validation : Correlate computational predictions with experimental yields and selectivity ratios .
Q. How do impurities (e.g., residual palladium) affect downstream applications, and what purification methods are recommended?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
